An In-depth Technical Guide to 3,5-Dibromo-6-methoxy-pyridin-2-ylamine: Properties, Structure, and Synthesis
An In-depth Technical Guide to 3,5-Dibromo-6-methoxy-pyridin-2-ylamine: Properties, Structure, and Synthesis
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structural characteristics, and potential synthetic pathways for 3,5-Dibromo-6-methoxy-pyridin-2-ylamine. Given the limited direct experimental data available for this specific isomer, this document leverages data from closely related analogs and foundational chemical principles to offer a predictive and insightful analysis for research and development applications.
Chemical Identity and Structural Elucidation
Molecular Formula: C₆H₆Br₂N₂O
Molecular Weight: 281.94 g/mol
IUPAC Name: 3,5-Dibromo-6-methoxy-pyridin-2-ylamine
The structure of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine features a pyridine ring substituted with two bromine atoms at positions 3 and 5, a methoxy group at position 6, and an amino group at position 2. This specific arrangement of substituents is expected to significantly influence the molecule's electronic properties, reactivity, and potential biological activity.
Structural Diagram:
Caption: 2D structure of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine
Predicted Physicochemical Properties
The following table summarizes the predicted and inferred physicochemical properties of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine, based on the analysis of related compounds such as 3,5-Dibromo-2-pyridylamine[1] and various brominated methoxypyridines.[2][3][4][5]
| Property | Predicted Value/Information | Basis for Prediction |
| Physical Form | Solid | Most substituted pyridines are solids at room temperature.[3] |
| Melting Point | 100-120 °C | Based on the melting point of 3,5-Dibromo-2-pyridylamine (104-105 °C).[1] The methoxy group may slightly alter this. |
| Solubility | Soluble in organic solvents like methanol, ethanol, and DMSO. Sparingly soluble in water. | The presence of the amino and methoxy groups may confer some aqueous solubility, but the dibromo-pyridine core is largely hydrophobic. |
| pKa | The amino group is expected to be basic, while the pyridine nitrogen is weakly basic due to the electron-withdrawing effects of the bromine and methoxy groups. | General principles of substituent effects on the basicity of pyridines. |
Reactivity and Synthetic Pathways
The synthesis of 3,5-Dibromo-6-methoxy-pyridin-2-ylamine is not explicitly described in the reviewed literature. However, a plausible synthetic route can be designed based on established methodologies for the synthesis of substituted pyridines. A potential retrosynthetic analysis is presented below.
Caption: Retrosynthetic analysis for 3,5-Dibromo-6-methoxy-pyridin-2-ylamine.
Proposed Synthetic Protocol:
A potential forward synthesis could involve the following key steps:
-
Starting Material: A commercially available dihalopyridine, such as 2,6-dichloropyridine.
-
Selective Amination: Introduction of an amino group at the 2-position. This can be a challenging step due to the potential for reaction at both halogenated sites. Reaction conditions would need to be carefully controlled.
-
Methoxylation: Replacement of the remaining halogen at the 6-position with a methoxy group, likely using sodium methoxide.
-
Dibromination: Introduction of two bromine atoms at the 3 and 5 positions. This can be achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in acetic acid.[1][6] The electron-donating nature of the amino and methoxy groups will activate the pyridine ring towards electrophilic substitution.
Detailed Experimental Considerations:
-
Step 1 & 2 (Amination and Methoxylation): The order of these steps may be interchangeable. Performing methoxylation first on a 2,6-dihalopyridine could be advantageous to modulate the reactivity for the subsequent amination step. The synthesis of related 2-Bromo-6-alkylaminopyridines has been achieved through high-pressure and temperature reactions with the corresponding amine.[7]
-
Step 3 (Dibromination): The bromination of aminopyridines is a well-established reaction.[1] The reaction of 2-aminopyridine with bromine in acetic acid yields 2-amino-3,5-dibromopyridine.[8] A similar approach is expected to be effective for 2-amino-6-methoxypyridine. The reaction conditions, such as temperature and stoichiometry of the brominating agent, will need to be optimized to achieve the desired dibrominated product.
Potential Applications in Research and Drug Discovery
Substituted pyridines are a cornerstone in medicinal chemistry due to their ability to act as bioisosteres for other aromatic systems and their capacity for diverse functionalization.
-
Scaffolding for Drug Candidates: The 3,5-dibromo-6-methoxy-pyridin-2-ylamine core can serve as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The bromine atoms can be further functionalized through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to introduce a wide range of substituents.
-
Intermediate in Organic Synthesis: This compound can be a valuable intermediate for the synthesis of more complex heterocyclic systems.[4][5] For instance, related brominated methoxypyridines are used in the synthesis of compounds targeting dopamine and serotonin receptors.[9]
-
Fragment-Based Drug Discovery: The molecule itself could be screened in fragment-based drug discovery campaigns to identify initial hits against various biological targets.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3,5-Dibromo-6-methoxy-pyridin-2-ylamine is not available, the safety precautions should be based on the known hazards of related compounds, such as dibromopyridines and aminopyridines.[10][11][12][13][14]
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[12][13]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[11][14]
Hazard Classifications of Related Compounds:
-
Acute Toxicity: Many brominated pyridines are classified as harmful if swallowed.[13]
-
Skin and Eye Irritation: These compounds can cause skin and serious eye irritation.[12][13][14]
-
Respiratory Irritation: May cause respiratory irritation.[12][13]
Conclusion
3,5-Dibromo-6-methoxy-pyridin-2-ylamine represents a chemical entity with significant potential for applications in synthetic and medicinal chemistry. Although direct experimental data is scarce, this guide provides a solid foundation for its synthesis, handling, and exploration in research endeavors. The proposed synthetic strategies, based on well-established chemical transformations of related pyridine derivatives, offer a clear path for its preparation. As with any novel compound, thorough characterization and safety evaluation are paramount upon its synthesis.
References
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- SAFETY DATA SHEET - Fisher Scientific.
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